Ac-I[CVHQDWGHHRC]T-NH2
Description
Ac-I[CVHQDWGHHRC]T-NH2 is a synthetic peptide derivative belonging to the compstatin family, a class of cyclic peptides known for their inhibitory activity against the complement system, particularly complement protein C3 . Its structure features a 13-amino acid sequence cyclized via a disulfide bond between two cysteine residues, with an acetylated N-terminus (Ac-) and an amidated C-terminus (-NH2). Key residues in its sequence, such as histidine (H) and glutamine (Q), are critical for binding to C3 and modulating immune responses .
This peptide has been investigated for therapeutic applications in age-related macular degeneration (AMD) and other complement-mediated diseases. Its design aims to balance high binding affinity with improved solubility, addressing limitations observed in earlier compstatin analogs .
Properties
Molecular Formula |
C69H99N25O18S2 |
|---|---|
Molecular Weight |
1630.8 g/mol |
IUPAC Name |
2-[(4R,7S,10R,13S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10,13,28-tris(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C69H99N25O18S2/c1-7-33(4)55(83-35(6)96)68(112)92-50-28-114-113-27-49(66(110)94-56(34(5)95)57(71)101)91-59(103)42(13-10-16-77-69(72)73)85-62(106)46(19-38-24-75-30-81-38)88-61(105)45(18-37-23-74-29-80-37)84-52(98)26-79-58(102)44(17-36-22-78-41-12-9-8-11-40(36)41)87-64(108)48(21-53(99)100)89-60(104)43(14-15-51(70)97)86-63(107)47(20-39-25-76-31-82-39)90-67(111)54(32(2)3)93-65(50)109/h8-9,11-12,22-25,29-34,42-50,54-56,78,95H,7,10,13-21,26-28H2,1-6H3,(H2,70,97)(H2,71,101)(H,74,80)(H,75,81)(H,76,82)(H,79,102)(H,83,96)(H,84,98)(H,85,106)(H,86,107)(H,87,108)(H,88,105)(H,89,104)(H,90,111)(H,91,103)(H,92,112)(H,93,109)(H,94,110)(H,99,100)(H4,72,73,77)/t33-,34+,42-,43-,44-,45-,46+,47+,48+,49-,50-,54-,55-,56-/m0/s1 |
InChI Key |
BOKLLRIGSLYOHT-OYMOBXHASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN=CN2)CCC(=O)N)CC(=O)O)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN=CN2)CCC(=O)N)CC(=O)O)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-I[CVHQDWGHHRC]T-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-I[CVHQDWGHHRC]T-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
Ac-I[CVHQDWGHHRC]T-NH2 has a wide range of scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent targeting specific biological pathways.
Medicinal Chemistry: Explored for its potential in drug design and development.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Ac-I[CVHQDWGHHRC]T-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can activate or inhibit signaling pathways, leading to various biological effects. The specific amino acid sequence of this compound determines its binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Variations
Ac-I[CVHQDWGHHRC]T-NH2 is part of a series of compstatin analogs with modifications at specific positions to optimize activity. Below is a comparative analysis of its key features against related compounds:
Table 1: Comparison of this compound with Selected Analogs
*Binding affinity relative to the reference peptide H-I(CVVQDWGHHRC)T-NH2 .
Key Findings from Research
(a) Binding Affinity and Target Interaction
- This compound exhibits high binding affinity to C3 due to the histidine residue at position 3, which facilitates hydrogen bonding and charge interactions with the target .
- Substitutions with aromatic residues (e.g., tryptophan in Ac-I[CVWQDWGAHRC]T-NH2) enhance affinity but reduce solubility, leading to aggregation .
- The serine variant (Ac-I[CVSQDWGHHRC]T-NH2) shows lower affinity but improved solubility, making it suitable for formulations requiring high bioavailability .
(b) Solubility and Aggregation Propensity
- Histidine in this compound provides moderate solubility, as its protonation state varies with pH, allowing tunable interactions in physiological environments .
- Methylation of tryptophan (1MeW) in Ac-I[CV(1MeW)QDWGAHRC]T-NH2 reduces hydrophobicity, mitigating aggregation without significantly compromising affinity .
Mechanistic Insights
- Molecular modeling suggests that histidine at position 3 in this compound forms a salt bridge with a negatively charged region on C3, enhancing target engagement .
- In contrast, hydrophobic residues (e.g., tryptophan) strengthen binding via van der Waals forces but disrupt water interactions, reducing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
